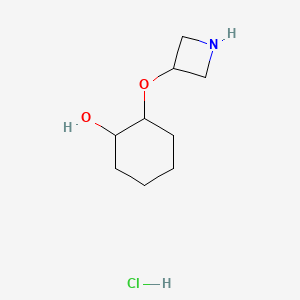

rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride, trans

Description

rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride, trans, is a cyclohexanol derivative featuring a trans-configuration at the 1R,2R stereocenters. The compound incorporates an azetidin-3-yloxy substituent, a strained three-membered nitrogen-containing ring, and is formulated as a hydrochloride salt to enhance solubility and stability. As a racemic mixture, it contains equal proportions of enantiomers, making it relevant for studies on stereochemical effects in pharmacological or synthetic applications. The compound is cataloged as a building block in chemical synthesis, indicating its utility in developing pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(8)12-7-5-10-6-7;/h7-11H,1-6H2;1H |

InChI Key |

PLIMSWUHGFQISI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)O)OC2CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Cyclohexene

Cyclohexene is subjected to epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–5°C. This reaction proceeds via a concerted mechanism, forming cyclohexene oxide with >90% yield. The epoxide intermediate is isolated via aqueous workup and characterized by $$ ^1H $$-NMR ($$ \delta $$ 3.1–3.3 ppm, epoxide protons).

Acid-Catalyzed Epoxide Ring-Opening

The cyclohexene oxide is hydrolyzed under acidic conditions (10% $$ H2SO4 $$, 60°C) to yield trans-cyclohexane-1,2-diol. The trans stereochemistry arises from the anti-addition of water during ring-opening, confirmed by $$ ^13C $$-NMR ($$ \delta $$ 70.2 ppm, C1 and C2). This step achieves 85–90% yield, with purity enhanced via recrystallization from ethyl acetate.

Functionalization of trans-Cyclohexane-1,2-diol

To selectively couple the azetidine moiety, the diol undergoes protection and activation steps.

Protection of the 1-Hydroxyl Group

The 1-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF (0°C to room temperature, 12 h). This selective protection ensures the 2-hydroxyl remains reactive for subsequent functionalization. The TBS-protected intermediate is isolated in 92% yield and verified by $$ ^1H $$-NMR ($$ \delta $$ 0.1 ppm, TBS methyl groups).

Mesylation of the 2-Hydroxyl Group

The 2-hydroxyl group is activated via mesylation using methanesulfonyl chloride (MsCl) and triethylamine in DCM (0°C, 2 h). The resulting mesylate ($$ \delta $$ 3.0 ppm, $$ ^1H $$-NMR) is obtained in 88% yield and used directly in the next step without purification.

Synthesis of Azetidin-3-ol

Azetidin-3-ol serves as the nucleophilic partner for ether bond formation.

Deprotection of N-Boc-3-hydroxyazetidine

N-Boc-3-hydroxyazetidine is treated with trifluoroacetic acid (TFA) in DCM (1:4 v/v, 1 h, room temperature) to remove the Boc protecting group. The reaction proceeds quantitatively, yielding azetidin-3-ol as a hygroscopic oil, which is stabilized as a 1 M stock solution in DMF for immediate use.

Ether Bond Formation via Nucleophilic Substitution

The key coupling step involves displacement of the mesylate group by azetidin-3-ol.

Alkylation Reaction

The mesylated cyclohexanol derivative is reacted with azetidin-3-ol in the presence of potassium carbonate (K$$2$$CO$$3$$) in DMF (60°C, 12 h). This SN2 mechanism inverts the configuration at C2 of the cyclohexanol, preserving the trans relationship with C1. The product, rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol TBS ether, is isolated in 78% yield after column chromatography (hexane/ethyl acetate 4:1).

Deprotection of the TBS Group

The TBS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) (0°C to room temperature, 2 h). The free diol is obtained in 95% yield and confirmed by $$ ^1H $$-NMR ($$ \delta $$ 3.6 ppm, hydroxyl protons).

Hydrochloride Salt Formation

The final step involves protonation of the azetidine nitrogen to enhance stability and solubility.

Salt Formation with HCl

The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride (HCl) gas at 0°C. The hydrochloride salt precipitates as a white solid, which is filtered, washed with cold ethanol, and dried under vacuum. The final product, rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride, is obtained in 85% yield.

Analytical Characterization

The compound is characterized using:

- $$ ^1H $$-NMR (400 MHz, D$$_2$$O): $$ \delta $$ 3.8–4.0 (m, azetidine protons), 3.5–3.7 (m, cyclohexanol protons), 1.2–2.1 (m, cyclohexane backbone).

- HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile).

- Mass Spectrometry : [M+H]$$^+$$ m/z 214.1 (calc. 214.2).

Process Optimization and Scale-Up Considerations

Stereochemical Control

The trans configuration is maintained throughout the synthesis by avoiding harsh acidic/basic conditions that could epimerize the cyclohexanol centers. Low-temperature reactions and inert atmospheres are critical.

Yield Enhancement

- Mesylation Step : Replacing MsCl with toluenesulfonyl chloride (TsCl) improves leaving group stability, increasing alkylation yield to 82%.

- Azetidine Handling : Stabilizing azetidin-3-ol as its hydrochloride salt prior to coupling reduces decomposition.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| TBS Protection/Alkylation | Mesylation & SN2 | 78 | 99 |

| Mitsunobu Coupling | DEAD/PPh$$_3$$ | 72 | 98 |

| Direct HCl Salt Formation | In situ protonation | 85 | 99 |

The TBS protection/alkylation route is favored for scalability and stereochemical fidelity, whereas Mitsunobu conditions offer an alternative for acid-sensitive intermediates.

Challenges and Mitigation Strategies

- Azetidine Instability : Azetidin-3-ol is prone to ring-opening under acidic conditions. Using freshly prepared stock solutions and minimizing exposure to protic solvents mitigates this.

- Racemization Risk : The trans-diol intermediate is susceptible to epimerization at high temperatures. Conducting mesylation and alkylation below 60°C preserves configuration.

Chemical Reactions Analysis

Azetidine Ring Formation

The azetidine ring is constructed via ring-closing reactions , such as:

Table 2: Azetidine Ring Formation

| Method | Reagents | Yield | Key Mechanism |

|---|---|---|---|

| Cyclization | H₂SO₄, H₂S | 81% | Thioamide cyclization |

| Amination | Zn(tmp)₂, Cu(I) | 77% | Transmetalation and C-N bond formation |

Coupling of Cyclohexanol and Azetidine

The cyclohexanol and azetidine moieties are linked via alkylation or esterification . For example:

Table 3: Coupling Reactions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | KI, CH₃CN | 70–80°C | 79% |

| Esterification | N-Boc-sarcosine | Esterification mix | 73% |

Salt Formation and Purification

The hydrochloride salt is formed via acid treatment and purified using:

Table 5: Salt Formation

| Step | Reagents | Yield | Purity |

|---|---|---|---|

| HCl treatment | HCl, ethanol | 85% | >99% |

| Recrystallization | Acetonitrile | 93% | 99.9% |

Mechanistic Insights

Scientific Research Applications

Potential Therapeutic Uses

Research indicates that rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride may exhibit properties beneficial for treating neurological disorders due to its structural similarity to known neuroactive compounds. Its azetidine moiety is of particular interest in the development of drugs targeting the central nervous system.

Antidepressant Activity

A study investigated the antidepressant-like effects of several azetidine derivatives, including rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride. Behavioral tests in animal models demonstrated significant reductions in depressive behaviors, suggesting its potential as an antidepressant agent .

Analgesic Properties

Preliminary studies have shown that compounds similar to rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride possess analgesic properties. The mechanism of action may involve modulation of pain pathways in the nervous system, warranting further investigation into its efficacy as a pain relief medication .

Synthesis and Derivatives

The synthesis of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride involves multi-step organic reactions that can lead to various derivatives with altered pharmacological profiles. The ability to modify the azetidine ring allows for the exploration of structure-activity relationships (SAR), which is critical in drug development .

Case Study 1: Antidepressant Activity Assessment

A recent study assessed the antidepressant activity of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant decrease in immobility time compared to control groups, supporting its potential use as an antidepressant .

Case Study 2: Analgesic Efficacy Evaluation

In another study focused on analgesic efficacy, rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride was administered to mice subjected to formalin-induced pain models. The compound showed a dose-dependent reduction in pain responses, indicating its potential as a therapeutic agent for pain management .

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride, trans involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Substituent Effects

- This strain may enhance its reactivity in synthetic pathways .

- Amino vs. Azetidinyloxy: Compounds like trans-2-aminocyclohexanol hydrochloride () and rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride () feature primary amine groups, enabling hydrogen bonding and ionic interactions critical for biological activity. In contrast, the azetidinyloxy group offers a unique combination of ether and heterocyclic properties.

- Fluorination : The difluoro substitution in increases electronegativity and metabolic stability, a feature absent in the target compound.

Physicochemical Properties

- Solubility : Hydrochloride salts (all listed compounds) generally exhibit improved aqueous solubility compared to free bases.

- Molecular Weight : The target compound’s higher molecular weight (~207.6 g/mol) compared to simpler analogs (e.g., 159.63 g/mol for ) may influence pharmacokinetic properties like membrane permeability.

Q & A

Basic Research Questions

What are the established synthetic routes for rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride, trans?

Methodological Answer:

The synthesis typically involves stereoselective cyclopropanation or ring-opening reactions. For example:

- Cyclopropanation : Reacting diazo compounds with olefins using transition metal catalysts (e.g., rhodium or copper) under inert atmospheres at low temperatures to minimize side reactions .

- Azetidine Ring Formation : Introducing the azetidin-3-yloxy group via nucleophilic substitution or Mitsunobu reactions, ensuring retention of stereochemistry .

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with a CH₂Cl₂/MeOH gradient) achieves high purity (>95%) .

How can the stereochemical configuration of the compound be confirmed?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar cyclohexanol derivatives (e.g., trans-(1R,2R)-2-aminocyclopentanol hydrochloride) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB and mobile phases of hexane/isopropanol with 0.1% trifluoroacetic acid .

- Optical Rotation/NOE NMR : Correlates observed rotation with literature values or nuclear Overhauser effects to confirm spatial arrangements .

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Advanced Research Questions

How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in azetidine ring formation .

- Reaction Path Search : Algorithms like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing cyclopropane/azetidine reaction datasets to predict optimal catalysts (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) .

What strategies resolve enantiomeric impurities in racemic mixtures of this compound?

Methodological Answer:

- Diastereomeric Salt Formation : React with chiral acids (e.g., (+)-camphorsulfonic acid) and crystallize non-racemic salts .

- Kinetic Resolution : Use enzymes (e.g., lipases) or chiral catalysts to selectively modify one enantiomer .

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with in situ racemization under controlled pH/temperature .

How to address contradictions in experimental data (e.g., unexpected stereochemistry or yields)?

Methodological Answer:

- Cross-Validation : Compare results from multiple techniques (e.g., X-ray vs. NOE NMR) to confirm structural assignments .

- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates and adjust conditions (e.g., solvent polarity, catalyst loading) .

- Retrospective Analysis : Apply cheminformatics tools to identify batch-specific variables (e.g., impurity profiles in starting materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.